1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene
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Overview
Description
1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene is an organic compound that features a benzene ring substituted with a tert-butyl group, a methyl group, and a 3-aminopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene typically involves the alkylation of a phenolic compound with a protected 3-bromopropan-1-amine. The phenolic compound is first prepared through standard organic synthesis techniques, and then it is alkylated using N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde)-protected 3-bromopropan-1-amine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Reduced forms of the compound with fewer double bonds or nitro groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of proteins or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropoxy)-4-tert-butylbenzene: Lacks the methyl group, which may affect its reactivity and interactions.
1-(3-Aminopropoxy)-2-methylbenzene: Lacks the tert-butyl group, which can influence its steric properties and solubility.
1-(3-Aminopropoxy)-4-methylbenzene: Lacks the tert-butyl group, affecting its overall bulk and potential interactions.
Uniqueness
1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene is unique due to the combination of its functional groups, which provide a balance of steric bulk, electronic properties, and potential for various chemical modifications. This makes it a versatile compound for use in different scientific and industrial applications.
Properties
Molecular Formula |
C14H23NO |
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Molecular Weight |
221.34 g/mol |
IUPAC Name |
3-(4-tert-butyl-2-methylphenoxy)propan-1-amine |
InChI |
InChI=1S/C14H23NO/c1-11-10-12(14(2,3)4)6-7-13(11)16-9-5-8-15/h6-7,10H,5,8-9,15H2,1-4H3 |
InChI Key |
XHVAQVSLVAHPIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCN |
Origin of Product |
United States |
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